7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid
Description
7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound that belongs to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran core with an amino group at the 7-position and a carboxylic acid group at the 5-position .
Properties
IUPAC Name |
7-amino-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMDVMQFJHJUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781722-45-9 | |
| Record name | 7-amino-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve the use of transition-metal catalysis to facilitate the cyclization process .
Chemical Reactions Analysis
7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-chlorosuccinimide for bromination and triethyl phosphite for phosphonation . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the radical bromination of the methyl group can lead to the formation of brominated intermediates, which can be further converted into phosphonates .
Scientific Research Applications
7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceutical compounds . In biology and medicine, benzofuran derivatives have been studied for their potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . The compound’s unique structure and biological activities make it a valuable target for drug discovery and development .
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives have been found to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
7-Amino-2,3-dihydro-1-benzofuran-5-carboxylic acid can be compared with other similar compounds, such as 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . Both compounds share a benzofuran core, but differ in the position and type of substituents. The presence of different substituents can significantly influence their biological activities and pharmacological properties . Other similar compounds include psoralen, 8-methoxypsoralen, and angelicin, which have been used in the treatment of skin diseases such as cancer or psoriasis .
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